叠氮化氢;氢碘酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azane;hydroiodide-like compounds often involves aqueous oxidative polymerization processes. For instance, the synthesis of azanes, which are related to azane;hydroiodide, involves the polymerization of aniline by ammonium peroxydisulfate and HCl. This process is highly sensitive to the pH of the polymerization system, leading to the formation of polymeric or oligomeric species containing an N-N backbone. These species are characterized by their self-assembled nano/micro hollow spheres, distinguishing them from conventional polyaniline forms (Venancio et al., 2006).

Molecular Structure Analysis

The molecular structure of azane;hydroiodide and related compounds is notably complex and varied. For example, the formation of bis(1 degree-amino)cyclodistib(III)azanes showcases the diversity of azane structures, including cis and trans isomers with unique bonding patterns and geometries. These compounds highlight the intricate molecular architecture that can arise from azane-based syntheses, involving multiple covalent bonds and isomeric forms (Eisler & Chivers, 2006).

Chemical Reactions and Properties

Azane;hydroiodide and its analogs participate in a variety of chemical reactions, demonstrating a broad range of properties. For instance, the formation of azidochlorogallane and related azidogallanes from the reaction between H2GaCl and LiN3 showcases the reactivity of azane-like compounds. These reactions result in the formation of novel nanostructures, highlighting the potential of azane;hydroiodide in nanotechnology applications (McMurran et al., 1998).

Physical Properties Analysis

The physical properties of azane;hydroiodide and related compounds are critical for understanding their potential applications. For example, the study of pressure-induced transformations of dabco hydroiodide demonstrates the impact of environmental conditions on the structural and physical properties of these compounds. These transformations under pressure conditions reveal the adaptability and versatility of azane-based materials, offering insights into their potential utility in various scientific fields (Olejniczak & Katrusiak, 2010).

Chemical Properties Analysis

The chemical properties of azane;hydroiodide are central to its scientific interest. Studies focusing on the synthesis and characterizations of azo derivatives, for example, shed light on the chemical behavior of azane-like compounds. These studies provide detailed insights into the molecular interactions and reactions that define the chemical properties of azane;hydroiodide, contributing to a deeper understanding of its potential applications in material science and chemistry (Albayrak et al., 2009).

科学研究应用

叠氮化氢:纳米/微米自组装空心球体

叠氮化氢,一类在苯胺水溶液氧化聚合过程中观察到的材料,形成纳米/微米自组装空心球体。这些球体,其特征在于其 N-N 骨架和独特的空心微球结构,由于其独特的性质,显示出纳米科学应用的潜力。它们的形成过程对聚合体系的 pH 值高度敏感,并且与传统的聚苯胺形式有显着不同。这为自组装纳米/微米颗粒领域开辟了新途径,具有相当大的潜在适用性 (Venancio 等人,2006 年).

络合剂的金属络合物的稳定性常数

叠氮化氢衍生物,如亚氨基二乙酸(2,2'-叠氮基二乙酸,IDA)和其他络合剂,在生物医学和环境领域发挥着至关重要的作用。它们与金属络合物的稳定性常数已得到严格评估,突出了它们在不同应用中的重要性。对稳定性常数的严格评估强调了理解这些络合剂与金属离子之间复杂相互作用的必要性,以便在各个领域有效应用它们 (Anderegg 等人,2005 年).

双环和三环双(酰胺)环二膦(III)叠氮化氢化合物

双(酰胺)环二膦(III)叠氮化氢是主族元素配位化学的重点。这些化合物作为二负螯合 N 供体配体,表现出一系列结构和潜在应用。它们的合成、分类和潜在适用性得到了彻底的审查,展示了它们在配位化学领域的相关性及其潜在的工业应用 (Stahl,2000 年).

水溶性 BODIPY 和叠氮-BODIPY 染料

水溶性 BODIPY 和叠氮-BODIPY 染料领域取得了重大进展,这主要归功于它们的广泛应用。通过将亲水基团引入 BODIPY 核心,它们在水溶液中的溶解度得到了极大的提高。溶解度的提高促进了它们在化学传感器、生物大分子标记、生物成像和光动力治疗等领域的应用,标志着它们在科学研究和医学应用中的重要性 (Fan 等人,2014 年).

阿奇霉素和电荷转移化学

虽然阿奇霉素 (AZM) 主要以其医学应用而闻名,但其化学性质,特别是其与碘的电荷转移 (CT) 配合,引起了人们的关注。了解 AZM 在不同溶剂中的化学和物理性质,例如研究其与碘的 CT 配合,至关重要。本研究强调了理解像 AZM 这样的化合物底层化学相互作用的重要性,这些化合物用于治疗 COVID-19 等关键应用 (Adam 等人,2020 年).

安全和危害

未来方向

Azane Fuel Solutions, a company that develops proprietary technology and services for ammonia fuel handling, is working on building the world’s first ammonia bunkering network . This is expected to enable a large-scale shift to carbon-free fuel for maritime transportation . The commencement of operations of the bunkering units is anticipated to begin in Scandinavia in 2025 .

作用机制

Target of Action

Azane, also known as ammonia, is a simple compound consisting of nitrogen and hydrogen . It is a part of a larger group of compounds known as azanes, which are acyclic, saturated hydronitrogens . The primary targets of azane are biological molecules that contain functional groups, such as carboxyl, hydroxyl, and amino groups, which can interact with the nitrogen atom in azane .

Mode of Action

Azane interacts with its targets through the formation of hydrogen bonds, due to the presence of a lone pair of electrons on the nitrogen atom . This interaction can lead to changes in the structure and function of the target molecules, thereby affecting various biological processes .

Biochemical Pathways

Azane is involved in several biochemical pathways, particularly those related to nitrogen metabolism . It can act as a source of nitrogen for the synthesis of amino acids and other nitrogen-containing compounds . Additionally, azane can participate in acid-base reactions, acting as a weak base .

Pharmacokinetics

Given the small size and polarity of azane, it is likely to be rapidly absorbed and distributed throughout the body . Its elimination is likely to occur mainly through the kidneys, as is common for small, water-soluble compounds .

Result of Action

The molecular and cellular effects of azane’s action depend on its concentration and the specific biological context . At physiological concentrations, azane can play important roles in various biological processes, such as protein synthesis and pH regulation . At higher concentrations, azane can be toxic, leading to cellular damage .

Action Environment

The action, efficacy, and stability of azane;hydroiodide can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of azane, thereby influencing its reactivity . Additionally, factors such as temperature and pressure can affect the rate of reactions involving azane .

属性

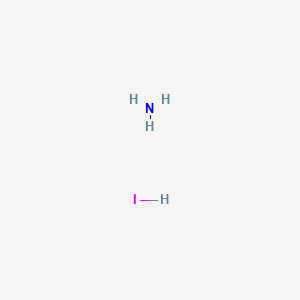

IUPAC Name |

azane;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.H3N/h1H;1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFWSNCTAHXBQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.943 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azane;hydroiodide | |

CAS RN |

12027-06-4 |

Source

|

| Record name | Ammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12027-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)